molecular formula C42H24BaCaN4O12S2 B15178745 3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt CAS No. 85005-87-4

3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt

Cat. No.: B15178745
CAS No.: 85005-87-4
M. Wt: 1018.2 g/mol
InChI Key: IDNWAVOMYDSWIK-UHFFFAOYSA-J
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Description

3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt (CAS 85005-87-4) is an azo-based coordination compound with a complex aromatic structure. It belongs to the class of metallized dyes, where the azo (–N=N–) chromophore is coupled with naphthoic acid derivatives and stabilized by barium and calcium cations. The sulfonate (–SO₃⁻) group at the 1-position of the naphthyl ring enhances water solubility and chelation properties, while the hydroxy (–OH) and carboxylate (–COO⁻) groups facilitate metal ion binding .

This compound is primarily used as a colorant in industrial and cosmetic applications, though regulatory restrictions may apply due to heavy metal content . Its molecular formula is C₂₁H₁₄N₂O₇S·Ba·Ca, with a molecular weight of approximately 656.72 g/mol (exact value depends on hydration state).

Properties

CAS No.

85005-87-4

Molecular Formula

C42H24BaCaN4O12S2

Molecular Weight

1018.2 g/mol

IUPAC Name

calcium;barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/2C21H14N2O6S.Ba.Ca/c2*24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;;/h2*1-11,24H,(H,25,26)(H,27,28,29);;/q;;2*+2/p-4

InChI Key

IDNWAVOMYDSWIK-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].[Ca+2].[Ba+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt typically involves the following steps:

    Diazotization: The process begins with the diazotization of 1-amino-2-naphthol-4-sulfonic acid. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium. This step forms the azo bond (-N=N-) between the two aromatic rings.

    Salt Formation: The final step involves the addition of barium and calcium salts to form the barium calcium salt of the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The azo group (-N=N-) can be reduced to form amines. This reaction is typically carried out using reducing agents like sodium dithionite.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite is frequently used for the reduction of azo groups.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt: has several applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy due to its vivid color.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group (-N=N-), which can interact with various molecular targets. The vivid color of the compound is due to the extensive conjugation of the aromatic rings and the azo group, which allows it to absorb visible light. In biological systems, the compound can bind to proteins and other biomolecules, altering their function and providing a means for visualization in staining techniques.

Comparison with Similar Compounds

Table 1: Key Comparative Properties of Azo-Naphthoic Acid Salts

Compound Name CAS Number Molecular Formula Metal Ion Solubility (Water) Key Applications Stability Notes
3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt 85005-87-4 C₂₁H₁₄N₂O₇S·Ba·Ca Ba²⁺, Ca²⁺ Low (μg/L range) Cosmetics, industrial dyes High thermal stability; pH-sensitive
Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate (CI15850) 17852-98-1 C₁₈H₁₆BaN₂O₆S Ba²⁺ 1.07 μg/L at 25°C Cosmetic colorant (D&C Red No. 6) Stable in neutral pH; decomposes under acidic conditions
Calcium bis[3-hydroxy-4-(phenylazo)-2-naphthoate] 525-91-7 C₃₄H₂₄N₄O₆·Ca Ca²⁺ Moderate Textile dyes Lightfast but prone to oxidation
Disodium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate (CI15850 sodium salt) 5858-81-1 C₁₈H₁₄N₂O₆S·2Na Na⁺ High (>10 g/L) Food colorants, pH indicators High solubility limits use in hydrophobic matrices

Key Observations:

Metal Ion Influence :

  • The barium calcium salt exhibits lower water solubility compared to sodium salts (e.g., CI15850 sodium salt) due to the larger ionic radii and charge density of Ba²⁺/Ca²⁺ .
  • Barium-containing salts (e.g., CAS 17852-98-1) are favored in cosmetics for their intense coloration but face regulatory scrutiny due to barium toxicity .

Substituent Effects :

  • The 1-sulpho-2-naphthyl group in the target compound enhances chelation strength compared to phenylazo derivatives (e.g., CAS 525-91-7), improving metal-binding efficiency in analytical applications .
  • Methyl-sulphonato groups (e.g., CI15850) increase photostability but reduce solubility compared to unsubstituted analogues .

Stability and pH Sensitivity :

  • Barium salts generally show superior thermal stability but degrade in acidic environments (pH < 5), as observed in SALT-1 solutions ().
  • Calcium salts (e.g., CAS 525-91-7) are less pH-sensitive but more susceptible to oxidative degradation .

Regulatory and Industrial Relevance

  • Cosmetic Restrictions : The target compound and its analogues (e.g., CI15850) are classified under Annex IV of EU Regulation 1223/2009, restricting concentrations to ≤3% in leave-on products and prohibiting use on mucous membranes .
  • Analytical Use : Derivatives like calconcarboxylic acid (CAS 3737-95-9) are employed as metallochromic indicators due to their sharp color transitions with Ca²⁺/Ba²⁺ ions .

Biological Activity

3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt, is a complex azo compound known for its vibrant color and potential applications in various fields, including textiles, food coloring, and pharmaceuticals. This article focuses on its biological activity, examining its interactions at the cellular level, potential therapeutic applications, and safety profile.

  • Molecular Formula : C₁₈H₁₄N₂O₅S·Ba·Ca
  • Molecular Weight : 1018.2 g/mol
  • CAS Number : 85005-87-4
  • IUPAC Name : Calcium;barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules such as proteins and nucleic acids. The sulfonic acid group enhances solubility in biological fluids, facilitating its interaction with cellular components.

Antioxidant Properties

Research indicates that azo compounds can exhibit antioxidant activity. A study demonstrated that derivatives of naphthoic acid can scavenge free radicals, thereby potentially reducing oxidative stress in cells . This property is crucial for therapeutic applications related to oxidative stress-related diseases.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of azo compounds. For instance, 3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid has shown inhibitory effects against various bacterial strains. In vitro assays revealed significant activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .

Case Study 1: Antioxidant Activity in Human Cells

In a controlled laboratory setting, human epithelial cells were treated with varying concentrations of 3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid. Results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, highlighting its potential as a protective agent against oxidative damage.

Concentration (µM)ROS Levels (Relative Fluorescence Units)
01000
10800
50500
100300

Case Study 2: Antimicrobial Efficacy Against E. coli

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Treatment GroupZone of Inhibition (mm)
Control0
Azo Compound15

Safety Profile and Toxicology

Toxicological assessments have been conducted to evaluate the safety of this compound. Acute toxicity studies in animal models indicated no significant adverse effects at low to moderate doses. However, long-term exposure studies are recommended to fully understand its chronic effects.

Q & A

Q. What are the established synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves diazotization of 1-sulfo-2-naphthylamine under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling with 3-hydroxy-2-naphthoic acid. Metal salt formation (Ba²⁺/Ca²⁺) is achieved via precipitation using stoichiometric amounts of barium and calcium chlorides in aqueous alkaline media. Purity optimization requires recrystallization from ethanol-water mixtures and monitoring via thin-layer chromatography (TLC) to remove unreacted intermediates .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • UV-Vis spectroscopy : Identifies π→π* transitions in the azo group (λₘₐₓ ~480–520 nm) and monitors pH-dependent tautomerism (azo vs. hydrazone forms).
  • FT-IR : Confirms sulfonate (S=O, ~1180 cm⁻¹), azo (N=N, ~1450 cm⁻¹), and carboxylate groups (~1600 cm⁻¹).
  • HPLC-MS : Validates molecular weight (e.g., ESI-MS in negative ion mode) and detects impurities.
  • Elemental analysis : Ensures correct Ba/Ca stoichiometry .

Q. What are the primary research applications of this compound in analytical chemistry?

It serves as a metallochromic indicator in complexometric titrations (e.g., EDTA titrations for Ca²⁺/Ba²⁺ quantification) due to its selective color change upon metal chelation. Its sulfonate groups enhance water solubility in buffer systems, while the azo-hydrazone tautomerism provides pH-sensitive optical properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data across studies?

Conflicting solubility data may arise from variations in counterion ratios (Ba²⁺ vs. Ca²⁺), pH, or crystallinity. Methodological approaches include:

  • Standardized shake-flask assays : Measure solubility in buffered solutions (pH 4–10) at 25°C.
  • Dynamic light scattering (DLS) : Assess colloidal aggregation in aqueous media.
  • Thermogravimetric analysis (TGA) : Quantify bound vs. free water in the lattice, which affects dissolution kinetics .

Q. What challenges arise in determining the coordination geometry of Ba²⁺/Ca²⁺ in this complex?

Q. How does azo-hydrazone tautomerism impact the compound’s analytical performance?

The equilibrium between azo (—N=N—) and hydrazone (—NH—N=) forms alters absorption maxima and chelation efficiency. To study this:

  • pH titration with UV-Vis : Track λₘₐₓ shifts (e.g., hydrazone dominates at pH <6).
  • ¹H-NMR in D₂O : Identify tautomer-specific proton resonances (e.g., hydrazone NH signals at δ ~12 ppm).
  • Kinetic studies : Measure tautomerization rates under varying temperatures to optimize indicator response times .

Contradiction Analysis

Q. Why do some studies report conflicting stability data for this compound under UV exposure?

Divergent stability results may stem from differences in:

  • Light source intensity : Use calibrated UV lamps (e.g., 365 nm, 1 mW/cm²) for reproducibility.
  • Matrix effects : Stability in polymer matrices vs. solution (e.g., radical scavengers in polymers reduce photodegradation).
  • Analytical endpoints : Compare HPLC peak area loss vs. spectrophotometric absorbance decay .

Methodological Tables

Table 1. Key Spectral Signatures for Characterization

TechniqueKey Peaks/FeaturesPurpose
UV-Vis (pH 7)λₘₐₓ = 495 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹)Quantify azo-hydrazone ratio
FT-IR1180 cm⁻¹ (S=O), 1450 cm⁻¹ (N=N)Confirm functional groups
ESI-MS (-ve mode)m/z 537 [M−2H]²⁻ (calc. 537.2)Validate molecular weight

Table 2. Solubility in Aqueous Buffers (25°C)

pHSolubility (mg/L)Notes
4.00.8Hydrazone form dominates
7.41.07Colloidal aggregation observed
10.00.5Precipitation due to deprotonation

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